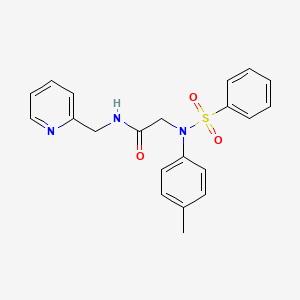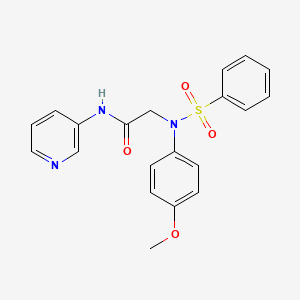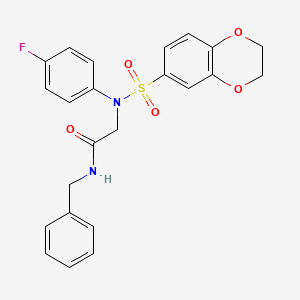![molecular formula C21H25N3O6 B3442964 N-(3,4-dimethoxyphenyl)-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}urea](/img/structure/B3442964.png)
N-(3,4-dimethoxyphenyl)-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}urea
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}urea, commonly known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. Dimebon was initially developed as an antihistamine drug but later found to have neuroprotective and cognitive-enhancing effects.
Mecanismo De Acción
The exact mechanism of action of Dimebon is not fully understood. However, studies suggest that the drug works by modulating several neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. Dimebon has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
Dimebon has been shown to have several biochemical and physiological effects in the brain. The drug has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Dimebon has also been shown to increase the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Dimebon in lab experiments are that it is a small molecule drug that can easily penetrate the blood-brain barrier and has been extensively studied for its potential therapeutic applications in various neurological disorders. The limitations of using Dimebon in lab experiments are that the exact mechanism of action is not fully understood, and the drug has not been approved for clinical use in many countries.
Direcciones Futuras
There are several future directions for the research and development of Dimebon. One direction is to further investigate the mechanism of action of the drug to better understand its neuroprotective and cognitive-enhancing effects. Another direction is to conduct more clinical trials to determine the safety and efficacy of Dimebon in treating neurological disorders. Additionally, researchers can explore the potential of Dimebon in combination with other drugs or therapies to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
Dimebon has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. The drug has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Dimebon has also been found to improve cognitive function and memory in animal models and human clinical trials.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6/c1-27-18-8-5-16(13-19(18)28-2)23-21(26)22-15-3-6-17(7-4-15)30-14-20(25)24-9-11-29-12-10-24/h3-8,13H,9-12,14H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXNAAOBDYAFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3442888.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3442891.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B3442897.png)
![N-[4-(aminosulfonyl)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3442901.png)
![8-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3442908.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B3442918.png)


![4-{(2-furylmethyl)[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}phenyl 2-fluorobenzoate](/img/structure/B3442937.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl isonicotinate](/img/structure/B3442945.png)
![5-bromo-2-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3442948.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3442956.png)
